molecular formula C9H14BF3N2O2 B2457926 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2377609-86-2

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No.: B2457926
CAS No.: 2377609-86-2
M. Wt: 250.03
InChI Key: PMBCVWJSXDYDPY-UHFFFAOYSA-N
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Description

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H14BF3N2O2 and a molecular weight of 250.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a trifluoromethyl group, along with a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

Chemical Reactions Analysis

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:

Scientific Research Applications

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . The trifluoromethyl and isopentyl groups provide additional stability and reactivity to the compound.

Comparison with Similar Compounds

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the trifluoromethyl and isopentyl groups, making it less reactive in certain chemical reactions.

    4-Fluorophenylboronic Acid: This compound contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and stability in chemical reactions.

Properties

IUPAC Name

[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCVWJSXDYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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